{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine
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Overview
Description
{2-Methoxybicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a methoxy group and a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.2]octane structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methanamine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable leaving group for methoxy substitution.
Major Products
Oxidation: Oxidized derivatives of the bicyclic framework.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or methanamine groups.
Scientific Research Applications
{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine: A similar compound with an oxygen atom in the bicyclic framework.
{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
{2-Methoxybicyclo[2.2.2]octan-2-yl}methanamine is unique due to the presence of both a methoxy group and a methanamine group on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
(2-methoxy-2-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-12-10(7-11)6-8-2-4-9(10)5-3-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
BOELXISNKNZGGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC2CCC1CC2)CN |
Origin of Product |
United States |
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